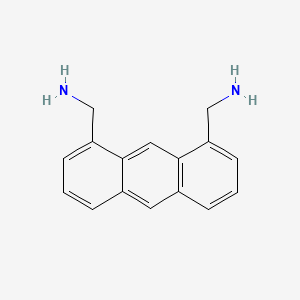
Anthracene-1,8-diyldimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,8-diyldimethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methanamine groups attached to the 1 and 8 positions of the anthracene ring. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,8-diyldimethanamine typically involves the reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions . The reduction step is crucial to introduce the methanamine groups at the desired positions on the anthracene ring. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Anthracene-1,8-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the anthracene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit unique photophysical and chemical properties .
Aplicaciones Científicas De Investigación
Anthracene-1,8-diyldimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
Mecanismo De Acción
The mechanism of action of anthracene-1,8-diyldimethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of certain cells, modulate immune responses, and promote cell differentiation. These effects are often mediated through mitochondrial dysfunction and the production of free radicals . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its unique properties and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene-1,8-diyldimethanamine stands out due to its specific substitution pattern and the presence of methanamine groups, which confer unique chemical and photophysical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and high stability .
Propiedades
Fórmula molecular |
C16H16N2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[8-(aminomethyl)anthracen-1-yl]methanamine |
InChI |
InChI=1S/C16H16N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10,17-18H2 |
Clave InChI |
NTFMELQYTBAEQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=C2C(=C1)CN)C(=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
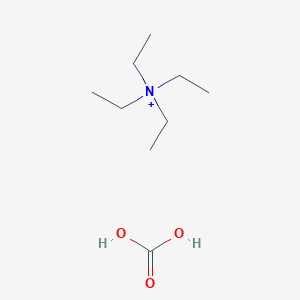
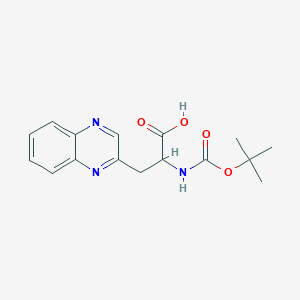
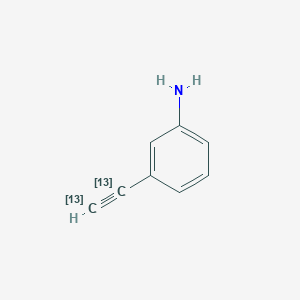


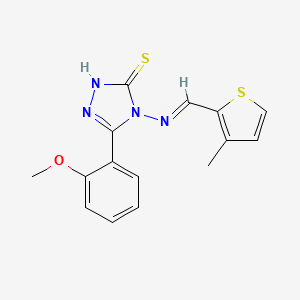
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
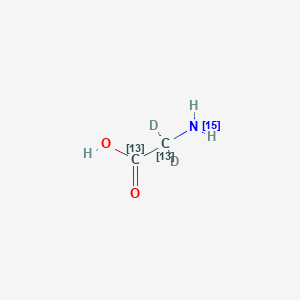
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)


